molecular formula C6H7ClN2O B094835 3-Chloro-6-ethoxypyridazine CAS No. 17321-20-9

3-Chloro-6-ethoxypyridazine

Cat. No.: B094835
CAS No.: 17321-20-9
M. Wt: 158.58 g/mol
InChI Key: FFEBQGWXQGASGB-UHFFFAOYSA-N
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Mechanism of Action

While the mechanism of action for 3-Chloro-6-ethoxypyridazine is not explicitly stated, a study on thermal eliminations suggests that the effects of the chloro substituent are explicable in terms of a balance between electron withdrawal from the C–O bond (producing activation) and from the nitrogen involved in the cyclic transition state (producing deactivation) .

Safety and Hazards

The safety information for 3-Chloro-6-ethoxypyridazine includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxypyridazine typically involves the reaction of dichloropyridazine with ethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions for an extended period, usually around 22 hours . The general reaction scheme is as follows:

Dichloropyridazine+EthanolK2CO3,RefluxThis compound\text{Dichloropyridazine} + \text{Ethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} Dichloropyridazine+EthanolK2​CO3​,Reflux​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-ethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Chloro-6-methoxypyridazine
  • 2-Chloro-4-ethoxypyrimidine
  • 2-Ethoxypyrazine
  • 3-Ethoxypyridazine

Comparison: 3-Chloro-6-ethoxypyridazine is unique due to the specific positioning of the chloro and ethoxy groups on the pyridazine ring. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities due to these structural differences .

Properties

IUPAC Name

3-chloro-6-ethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEBQGWXQGASGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294083
Record name 3-chloro-6-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-20-9
Record name 17321-20-9
Source DTP/NCI
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Record name 3-chloro-6-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-ethoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a chlorine atom influence the thermal decomposition rate of ethoxypyridazines?

A: The research indicates that the chlorine substituent in 3-chloro-6-ethoxypyridazine plays a significant role in its thermal decomposition rate. The study found that the chlorine atom, while withdrawing electron density from the C-O bond and potentially accelerating the bond breakage, also withdraws electron density from the nitrogen involved in the cyclic transition state, thus hindering the reaction. [] This suggests a complex interplay of electronic effects where the chlorine atom's influence on the reaction rate is determined by the balance between these activating and deactivating forces.

Q2: What is the significance of the C-N π-bond order in the thermal decomposition of this compound?

A: The research highlights the importance of the C-N π-bond order in the thermal decomposition of these compounds. Specifically, the higher reactivity of pyridazines, including this compound, is attributed to their higher C-N π-bond order. [] This observation suggests that the strength and characteristics of this bond play a crucial role in facilitating the elimination reaction and influencing the overall decomposition rate.

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